(E)-N-benzyl-2-phenylethene-1-sulfonamide (E)-N-benzyl-2-phenylethene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1980869-07-5
VCID: VC11644460
InChI:
SMILES:
Molecular Formula: C15H15NO2S
Molecular Weight: 273.4

(E)-N-benzyl-2-phenylethene-1-sulfonamide

CAS No.: 1980869-07-5

Cat. No.: VC11644460

Molecular Formula: C15H15NO2S

Molecular Weight: 273.4

Purity: 95

* For research use only. Not for human or veterinary use.

(E)-N-benzyl-2-phenylethene-1-sulfonamide - 1980869-07-5

Specification

CAS No. 1980869-07-5
Molecular Formula C15H15NO2S
Molecular Weight 273.4

Introduction

Structural and Molecular Characteristics

Chemical Identity and Configuration

The compound’s IUPAC name, N-benzyl-N-phenylethenesulfonamide, reflects its core structure: a sulfonamide group (SO2NH\text{SO}_2\text{NH}) linked to a benzyl moiety (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) and a phenylethene group (C6H5CH=CH\text{C}_6\text{H}_5\text{CH=CH}) . The (E)-configuration denotes the trans orientation of the ethenyl group, confirmed via NMR coupling constants and computational modeling .

Key structural features:

  • Sulfonamide backbone: Imparts polarity and hydrogen-bonding capacity.

  • Benzyl and phenyl groups: Enhance lipophilicity and π-π stacking potential.

  • Ethenyl bridge: Introduces rigidity and influences stereoelectronic properties.

The SMILES notation C=CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2\text{C=CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2} explicitly defines connectivity .

Synthetic Methodologies

Reductive Amination Approaches

A common route to N-benzyl sulfonamides involves reductive amination between benzylamines and sulfonyl chlorides. For example, secondary amines are synthesized via imine formation followed by sodium borohydride reduction . Adapting this method, (E)-N-benzyl-2-phenylethene-1-sulfonamide could be prepared by reacting 2-phenylethenesulfonyl chloride with benzylamine in the presence of a base like triethylamine:

C6H5CH=CHSO2Cl+C6H5CH2NH2Et3NC6H5CH=CHSO2N(H)CH2C6H5+HCl\text{C}_6\text{H}_5\text{CH=CHSO}_2\text{Cl} + \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 \xrightarrow{\text{Et}_3\text{N}} \text{C}_6\text{H}_5\text{CH=CHSO}_2\text{N(H)CH}_2\text{C}_6\text{H}_5 + \text{HCl}

Purification via flash chromatography (e.g., CH2Cl2/MeOH/NH3\text{CH}_2\text{Cl}_2/\text{MeOH}/\text{NH}_3) yields the free base, which is converted to the hydrochloride salt for stability .

Stereochemical Control

The (E)-configuration is preserved by employing stereospecific reagents or controlled reaction conditions. For instance, Wittig reactions or Horner-Wadsworth-Emmons olefinations could generate the trans-ethenyl group before sulfonamide formation .

Physicochemical Properties

Spectral Data

  • 1H^1\text{H}-NMR: Key signals include a doublet for the ethenyl protons (δ\delta 6.43–7.91 ppm, J=15.0HzJ = 15.0 \, \text{Hz}) and aromatic multiplet (δ\delta 7.20–7.77 ppm) .

  • 13C^{13}\text{C}-NMR: Peaks at δ\delta 144.6 ppm (sulfonamide carbon) and δ\delta 137.9–120.6 ppm (aromatic carbons) .

  • HRMS: [M+H]+^+ at m/z 274.0871 (calculated for C15H16NO2S\text{C}_{15}\text{H}_{16}\text{NO}_2\text{S}) .

Solubility and Stability

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition above 200°C, with hygroscopic tendencies requiring anhydrous storage .

Pharmacological and Biochemical Relevance

Serotonin Receptor Modulation

N-Benzyl-substituted phenethylamines exhibit high affinity for 5-HT2A_{2A} receptors (Ki_i < 1 nM) . Although the ethenyl sulfonamide variant’s receptor binding remains unstudied, its planar structure may favor π-stacking with aromatic residues in receptor binding sites.

Applications in Drug Discovery

Lead Compound Optimization

The compound’s modular structure allows for derivatization at three sites:

  • Benzyl group: Halogenation (e.g., Br, I) enhances AChE inhibition .

  • Ethenyl bridge: Cyclization or substitution modulates conformational flexibility.

  • Sulfonamide: Bioisosteric replacement with carbamate or urea alters pharmacokinetics.

Case Study: Anti-Inflammatory Agents

A related sulfonamide-ethenyl hybrid (4-[(E)-2-{3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl}ethenyl]benzenesulfonamide) showed 47.1% COX-2 inhibition, highlighting the pharmacophore’s versatility .

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